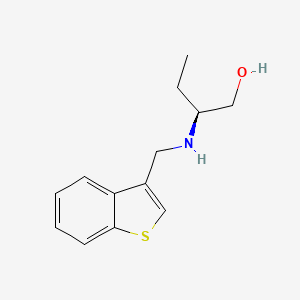![molecular formula C14H14F3N3 B7646307 (1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7646307.png)
(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective agonist of the alpha-2C adrenergic receptor and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine is a selective agonist of the alpha-2C adrenergic receptor. This receptor is involved in the regulation of several physiological processes, including blood pressure, heart rate, and neurotransmitter release. Activation of the alpha-2C adrenergic receptor by this compound leads to a decrease in blood pressure and heart rate and an increase in the release of certain neurotransmitters.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to decrease blood pressure and heart rate in animal studies. Additionally, this compound has been found to increase the release of certain neurotransmitters, including norepinephrine and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine in lab experiments is its selectivity for the alpha-2C adrenergic receptor. This allows researchers to study the specific effects of activation of this receptor. However, one limitation of using this compound is its low yield in the synthesis process.
Direcciones Futuras
There are several future directions for research related to (1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine. One potential direction is the development of new drugs based on this compound for the treatment of hypertension, anxiety, and depression. Additionally, further research is needed to understand the specific effects of activation of the alpha-2C adrenergic receptor by this compound. Finally, future research could focus on improving the synthesis method for this compound to increase its yield.
Métodos De Síntesis
The synthesis of (1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine involves the reaction of 4-(trifluoromethyl)benzaldehyde with (1R)-1-(pyrimidin-5-ylmethyl)azepane. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the reaction is around 50%.
Aplicaciones Científicas De Investigación
(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine has been used in various scientific research studies. It has been found to have potential applications in the treatment of several medical conditions, including hypertension, anxiety, and depression. Additionally, this compound has been used in research related to drug addiction and withdrawal.
Propiedades
IUPAC Name |
(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-10(20-8-11-6-18-9-19-7-11)12-2-4-13(5-3-12)14(15,16)17/h2-7,9-10,20H,8H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEVXNXYRUFRDX-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)NCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)

![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)



![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)